molecular formula C20H19F3N8O B2470663 2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}-5h,7h,8h-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2380087-89-6

2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}-5h,7h,8h-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B2470663
CAS No.: 2380087-89-6
M. Wt: 444.422
InChI Key: QWUHYDIGHWTXTB-UHFFFAOYSA-N
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Description

2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}-5h,7h,8h-pyrano[4,3-b]pyridine-3-carbonitrile is a complex heterocyclic compound. It features a unique combination of triazolo, pyridazin, diazepan, and pyrano-pyridine moieties, making it a subject of interest in various fields of scientific research. The presence of the trifluoromethyl group enhances its chemical stability and biological activity.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazoles, have been found to interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, neurotransmission, and hormone regulation.

Mode of Action

It’s known that the trifluoromethyl group in similar compounds can significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom . This suggests that the trifluoromethyl group in the given compound may enhance its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

Compounds with similar structures have been found to exhibit anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular activities . This suggests that the given compound may have similar effects.

Action Environment

It’s known that the conditions in which reactions involving similar compounds are carried out can be extreme, such as at high pressure and high temperature . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}-5h,7h,8h-pyrano[4,3-b]pyridine-3-carbonitrile involves multiple steps. One common approach is the base-promoted cycloaddition reaction, which assembles the fused triazolo and pyridazin rings . The reaction typically uses triethylamine as a base and proceeds under mild conditions to yield the desired product in good yields.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}-5h,7h,8h-pyrano[4,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}-5h,7h,8h-pyrano[4,3-b]pyridine-3-carbonitrile stands out due to its unique combination of structural features, which confer enhanced stability and biological activity. The presence of the pyrano-pyridine moiety further distinguishes it from other similar compounds, providing additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

2-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N8O/c21-20(22,23)19-27-26-16-2-3-17(28-31(16)19)29-5-1-6-30(8-7-29)18-13(11-24)10-14-12-32-9-4-15(14)25-18/h2-3,10H,1,4-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUHYDIGHWTXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=C(C=C3COCCC3=N2)C#N)C4=NN5C(=NN=C5C(F)(F)F)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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